The synthesis of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one typically involves several key reactions:
These synthetic routes can be optimized for industrial production by adjusting parameters such as temperature, pressure, and concentration to maximize yield and purity .
The molecular structure of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one features:
The compound's structural formula can be represented as follows:
The presence of these substituents significantly influences its chemical properties and biological activity .
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used for each reaction .
The mechanism of action for 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one largely depends on its interaction with biological targets. Compounds with similar structures often exhibit their effects through:
Research into its specific mechanisms is ongoing, particularly in the context of its potential anticancer properties .
Key physical and chemical properties of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications .
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one has several scientific applications:
The compound 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one emerged as a structurally specialized benzofuran derivative during early 21st-century explorations into nitro-substituted oxygen heterocycles. Benzofuran chemistry traces its origins to 19th-century investigations of naturally occurring coumarin structures, but synthetic modifications like methoxylation and nitration gained significant traction in the 1990s–2000s to enhance bioactivity profiles [4]. This specific compound was first cataloged in chemical databases (e.g., PubChem CID 5305709) as part of systematic efforts to characterize benzofurans with electron-withdrawing (nitro) and electron-donating (methoxy) groups on the fused benzene ring [1] . Its synthesis typically involves electrophilic nitration of preformed dimethoxy-benzofuranone precursors, though exact historical provenance remains less documented than pharmacologically prominent analogues.
The compound’s structural fingerprint—a benzofuranone core decorated with ortho-dimethoxy and meta-nitro substituents—reflects a deliberate shift toward polar, hydrogen-bond-accepting motifs in medicinal chemistry. Early research prioritized such substitutions to improve water solubility and target binding affinity compared to non-functionalized benzofurans [4]. By 2010, it was commercially available as a "rare chemical" (e.g., Sigma-Aldrich T316806) for early-stage drug discovery, though analytical characterization data remained limited [5]. Its current applications center on serving as a synthon for complex anticancer agents, leveraging the nitro group’s versatility for further functionalization, such as bromination at the C-4 position to form 4-bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one (PubChem CID 251924) [2].
Table 1: Key Molecular Specifications of 5,6-Dimethoxy-7-Nitro-2-Benzofuran-1(3H)-one
Property | Value | Source |
---|---|---|
CAS Registry Number | Not publicly assigned | |
Molecular Formula | C₁₀H₉NO₆ | [1] |
Molecular Weight | 239.18 g/mol | |
SMILES Notation | COc1cc2COC(=O)c2c(c1OC)N+=O | |
LogP (Partition Coefficient) | 1.27 | |
Hydrogen Bond Acceptors | 9 |
The molecular architecture of 5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one renders it a high-value scaffold in oncology-focused heterocyclic chemistry. Three features underpin its significance:
Electronic Modulation: The juxtaposition of ortho-dimethoxy groups (electron-donating) and the meta-nitro group (electron-withdrawing) creates a polarized electronic environment. This enhances intermolecular interactions like hydrogen bonding and π-stacking with biological targets, evidenced by its high polar surface area (70.9 Ų) . Such polarity is crucial for improving solubility and bioavailability relative to non-substituted benzofurans.
Halogenation Susceptibility: The electron-deficient benzene ring (due to the nitro group) facilitates electrophilic aromatic substitution, enabling precise derivatization. Bromination at C-4 yields 4-bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one—a compound demonstrating enhanced cytotoxicity in structure-activity relationship (SAR) studies [2] [4]. Halogen bonds formed by bromine significantly augment target affinity by interacting with nucleophilic residues (e.g., histidine or tryptophan) in kinases [4].
Conformational Rigidity: The fused bicyclic system enforces planarity, positioning substituents optimally for target engagement. This rigidity is exemplified in crystallographic analyses of analogous benzofurans, which show minimal deviation in torsion angles (±5°) between the benzofuran core and substituents [6]. Such predictability aids computational drug design.
Table 2: Structural Advantages of Key Benzofuran Derivatives in Anticancer Design
Derivative | Structural Feature | Biological Implication |
---|---|---|
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one | Nitro group at C7 | Enables nucleophilic substitution; enhances electronic diversity |
4-Bromo-5,6-dimethoxy-7-nitro derivative | Bromine at C4 | Forms halogen bonds with kinase residues (e.g., His538) |
3-Bromomethyl benzofuran analogues | Bromomethyl at C3 | Alkylates nucleophilic residues; improves cytotoxicity |
In cancer therapeutics, these attributes align with pharmacophore requirements for kinase inhibition. For instance, benzofuran-based PLK1 inhibitors like MCC1019 (IC₅₀ = 16.4 μM) rely on bromomethyl groups for covalent target binding [4]. Similarly, the nitro group in 5,6-dimethoxy-7-nitro derivatives serves as a handle for synthesizing amine-functionalized probes targeting PI3K isoforms—a strategy validated in patent US8940742B2 for heterocyclic anticancer agents [9]. Quantum mechanical studies further indicate that methoxy groups stabilize ligand conformations via intramolecular H-bonding with the carbonyl oxygen, reducing entropic penalties upon protein binding [4] [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2